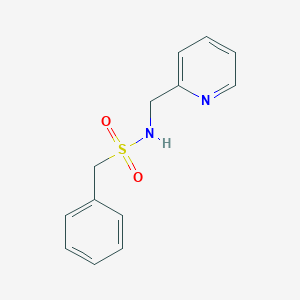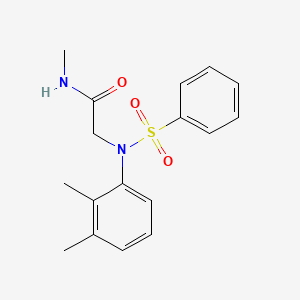![molecular formula C19H20N2O3 B5605811 ethyl 4-[(2-furylmethyl)amino]-6,8-dimethyl-3-quinolinecarboxylate](/img/structure/B5605811.png)
ethyl 4-[(2-furylmethyl)amino]-6,8-dimethyl-3-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline and its derivatives are heterocyclic aromatic compounds with a wide range of applications in medicinal chemistry due to their bioactive properties. The compound , with its specific substituents, falls within this class and is likely to exhibit unique chemical and physical properties worth exploring.
Synthesis Analysis
Synthesis of quinoline derivatives typically involves strategies that allow for the introduction of functional groups at specific positions on the quinoline core. Common methods include Friedländer synthesis, Skraup synthesis, and various catalytic processes that enable the functionalization of the quinoline ring. These methods provide a foundation for synthesizing the specified compound, with modifications to incorporate the furylmethylamino and dimethyl groups at designated positions on the quinoline ring.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their chemical behavior and biological activity. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are instrumental in elucidating the structure of these compounds. The specific arrangement of atoms within the molecule influences its reactivity, binding affinity to biological targets, and overall pharmacological profile.
Chemical Reactions and Properties
Quinoline derivatives participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions, which can further modify their structure. The presence of electron-donating and withdrawing groups on the quinoline ring influences its reactivity towards different reagents. Additionally, the compound's ability to form stable complexes with metals and other entities can be of significant interest in catalysis and material science.
Physical Properties Analysis
The physical properties of quinoline derivatives, such as melting point, boiling point, solubility, and optical activity, are determined by their molecular structure. These properties are essential for predicting the compound's behavior in different environments, its stability, and its suitability for various applications.
Chemical Properties Analysis
The chemical properties of quinoline derivatives, including acidity/basicity, reactivity towards acids/bases, and photostability, are critical for their application in chemical syntheses and as pharmacological agents. Understanding these properties helps in designing derivatives with desired activity and stability profiles.
For detailed information on quinoline derivatives and their applications, refer to the following sources:
- Recent approaches for the synthesis of pyridines and (iso)quinolines using propargylic alcohols, highlighting various synthetic strategies for constructing such heterocycles (Mishra, Nair, & Baire, 2022).
- A review on the chemistry and biological activity of thienoquinolines, providing insights into the synthesis and potential applications of quinoline derivatives (Abu‐Hashem et al., 2023).
- Advances in the synthesis of pharmaceutically active 4-quinolone and its analogues, discussing the pharmaceutical significance of quinoline derivatives (Dine et al., 2023).
特性
IUPAC Name |
ethyl 4-(furan-2-ylmethylamino)-6,8-dimethylquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-4-23-19(22)16-11-21-17-13(3)8-12(2)9-15(17)18(16)20-10-14-6-5-7-24-14/h5-9,11H,4,10H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFAMZALAVWTBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-ethyl-2,3-dimethyl-7-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5605728.png)
![N-[1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(3-phenoxyphenyl)vinyl]-4-methylbenzamide](/img/structure/B5605731.png)
![1-(2-methylphenyl)-5-oxo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-pyrrolidinecarboxamide](/img/structure/B5605736.png)
![N-[(3S*,4R*)-4-(5-methyl-2-furyl)-1-(4-morpholinylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5605740.png)

![2-methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-benzimidazole](/img/structure/B5605752.png)
![N-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5605762.png)
![3-[5-(2-bromophenyl)-2-furyl]acrylic acid](/img/structure/B5605767.png)
![1-[4-(methoxymethyl)benzoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5605770.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B5605776.png)

![2-(4-methyl-1-oxo-2(1H)-phthalazinyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]acetamide](/img/structure/B5605791.png)
![N-(4-chloro-2-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5605804.png)
![3-(3,4-dimethylphenyl)-4-{[2-(3-methoxyphenyl)-1-azetidinyl]methyl}-1H-pyrazole](/img/structure/B5605819.png)